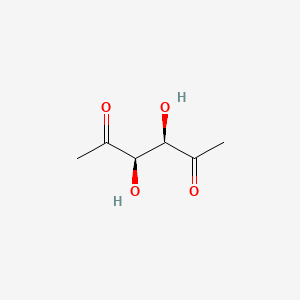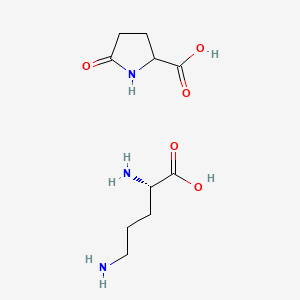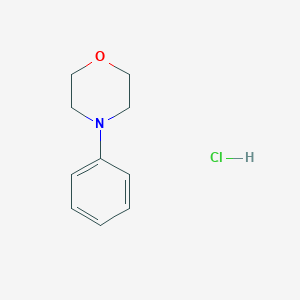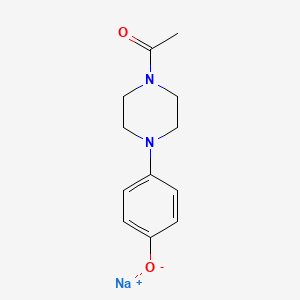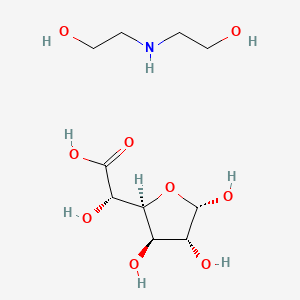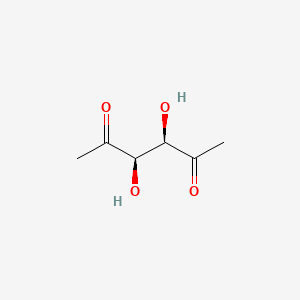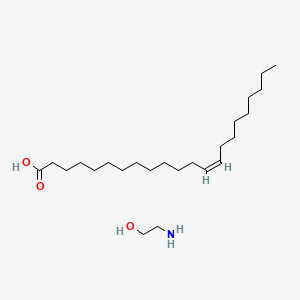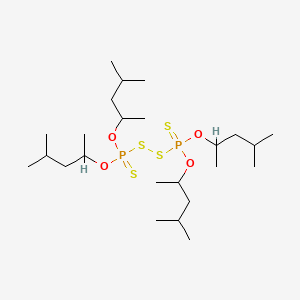
O,O,O',O'-Tetrakis(1,3-dimethylbutyl) tetrathioperoxydiphosphorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O,O,O’,O’-Tetrakis(1,3-dimethylbutyl) tetrathioperoxydiphosphorate is a complex organophosphorus compound. It contains a tetrathioperoxydiphosphorate core with four 1,3-dimethylbutyl groups attached. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O,O,O’,O’-Tetrakis(1,3-dimethylbutyl) tetrathioperoxydiphosphorate typically involves the reaction of phosphorus pentasulfide with 1,3-dimethylbutanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Reactants: Phosphorus pentasulfide (P2S5) and 1,3-dimethylbutanol.
Catalyst: Often a base such as triethylamine.
Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature (usually around 50-70°C).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is scaled up from laboratory conditions, with additional steps for purification and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
O,O,O’,O’-Tetrakis(1,3-dimethylbutyl) tetrathioperoxydiphosphorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to phosphines or other lower oxidation state phosphorus compounds.
Substitution: The 1,3-dimethylbutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases or nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
O,O,O’,O’-Tetrakis(1,3-dimethylbutyl) tetrathioperoxydiphosphorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of O,O,O’,O’-Tetrakis(1,3-dimethylbutyl) tetrathioperoxydiphosphorate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with specific molecular targets, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- O,O,O’,O’-Tetrakis(1,3-dimethylbutyl) diphosphorodithioate
- O,O,O’,O’-Tetrakis(1,3-dimethylbutyl) diphosphorotrithioate
Uniqueness
O,O,O’,O’-Tetrakis(1,3-dimethylbutyl) tetrathioperoxydiphosphorate is unique due to its tetrathioperoxydiphosphorate core, which imparts distinct chemical and biological properties compared to its analogs. The presence of four 1,3-dimethylbutyl groups further enhances its stability and reactivity.
特性
CAS番号 |
93981-30-7 |
|---|---|
分子式 |
C24H52O4P2S4 |
分子量 |
594.9 g/mol |
IUPAC名 |
[bis(4-methylpentan-2-yloxy)phosphinothioyldisulfanyl]-bis(4-methylpentan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C24H52O4P2S4/c1-17(2)13-21(9)25-29(31,26-22(10)14-18(3)4)33-34-30(32,27-23(11)15-19(5)6)28-24(12)16-20(7)8/h17-24H,13-16H2,1-12H3 |
InChIキー |
KWOOMMWRKWDFLT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)OP(=S)(OC(C)CC(C)C)SSP(=S)(OC(C)CC(C)C)OC(C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





